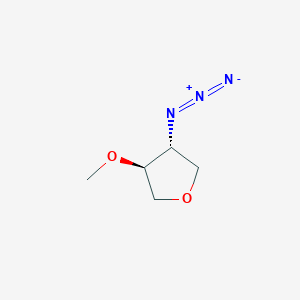
rac-(3R,4S)-3-azido-4-methoxyoxolane, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(3R,4S)-3-azido-4-methoxyoxolane, trans is a chiral compound that belongs to the class of azido-substituted oxolanes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3-azido-4-methoxyoxolane, trans typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the oxolane ring. The reaction conditions often include the use of a polar aprotic solvent like dimethylformamide (DMF) and a source of azide ions, such as sodium azide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .
化学反応の分析
Types of Reactions
rac-(3R,4S)-3-azido-4-methoxyoxolane, trans can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Sodium azide, polar aprotic solvents like DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted oxolanes.
Cycloaddition: Formation of triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, rac-(3R,4S)-3-azido-4-methoxyoxolane, trans is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful for click chemistry applications, enabling the formation of triazoles through cycloaddition reactions .
Biology
In biological research, this compound can be used to modify biomolecules through bioorthogonal chemistry. The azido group can be selectively targeted in living systems without interfering with natural biological processes .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as antiviral and anticancer agents. The azido group can be converted to an amine, which can then be further functionalized to enhance biological activity .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for creating polymers and other advanced materials with specific properties .
作用機序
The mechanism of action of rac-(3R,4S)-3-azido-4-methoxyoxolane, trans largely depends on the functional group transformations it undergoes. For instance, when the azido group is reduced to an amine, the resulting compound can interact with biological targets such as enzymes or receptors. The azido group itself can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments .
類似化合物との比較
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar oxolane ring structure but has a methylamino group instead of an azido group.
(3R,4S)-4-methyl-3-hexanol: Another chiral compound with a similar stereochemistry but different functional groups.
Uniqueness
rac-(3R,4S)-3-azido-4-methoxyoxolane, trans is unique due to its azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable for applications in click chemistry and the selective modification of biomolecules .
特性
CAS番号 |
1807887-96-2; 2089498-73-5 |
|---|---|
分子式 |
C5H9N3O2 |
分子量 |
143.146 |
IUPAC名 |
(3R,4S)-3-azido-4-methoxyoxolane |
InChI |
InChI=1S/C5H9N3O2/c1-9-5-3-10-2-4(5)7-8-6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
InChIキー |
YNJILEFHDHHSHM-RFZPGFLSSA-N |
SMILES |
COC1COCC1N=[N+]=[N-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















